
3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one is a steroidal compound with the molecular formula C21H34O4. It is a derivative of pregnane and is characterized by the presence of three hydroxyl groups at the 3alpha, 20beta, and 21 positions, and a ketone group at the 11 position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
The synthesis of 3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one involves multiple steps, starting from readily available steroid precursors. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as osmium tetroxide or hydrogen peroxide.
Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using strong oxidizing agents.
Reduction: The ketone group at the 11 position can be reduced to a hydroxyl group using mild reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Tosyl chloride, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used but generally include various hydroxylated or ketonated derivatives of the parent compound.
Scientific Research Applications
3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological processes, including enzyme activity and hormone regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to steroid receptors, modulating enzyme activity, and influencing gene expression. The exact molecular targets and pathways involved may vary depending on the specific biological context and application .
Comparison with Similar Compounds
3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one can be compared with other similar compounds, such as:
3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one: Differing in the stereochemistry at the 20 position.
3beta,20alpha,21-Trihydroxy-5beta-pregnane-11-one: Differing in the stereochemistry at the 3 position.
3alpha,20beta,21-Trihydroxy-5alpha-pregnan-11-one: Differing in the stereochemistry at the 5 position.
Properties
Molecular Formula |
C21H34O4 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
17-(1,2-dihydroxyethyl)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3 |
InChI Key |
NGYONPIMXAHRCT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


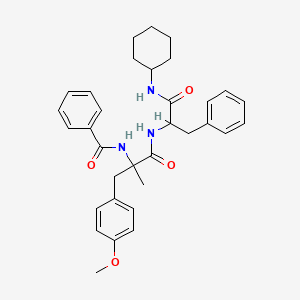

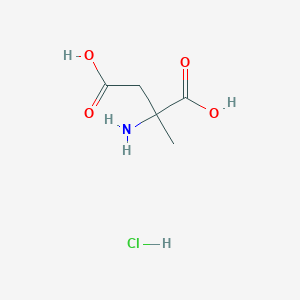
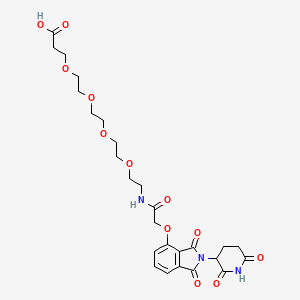
![N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12287956.png)
![(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)
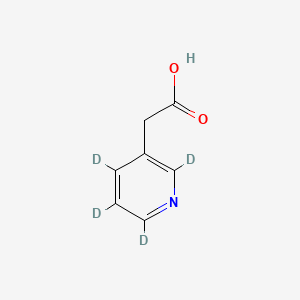
![3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12287967.png)
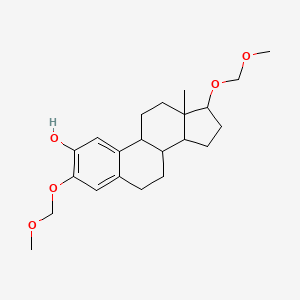
![4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione](/img/structure/B12287980.png)
![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)
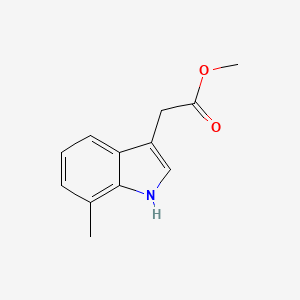
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate](/img/structure/B12288002.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B12288005.png)
